4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
2-Aminothiazoles, a significant class of organic medicinal compounds, are often produced by the condensation of thiourea and an alpha-halo ketone .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The high activity of thiazole compounds might be due to the presence of 4-methyl-2-(2-(1-(pyridin-2-yl)ethylidene) and 2-(2-(2-hydroxybenzylidene) substitutes .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anticancer Applications
The thiazole moiety, which is part of the compound’s structure, is known to contribute significantly to the anticancer properties of various drugs . Thiazole-containing compounds like Dabrafenib and Dasatinib are clinically used as anticancer medicines, indicating the potential of our compound in similar applications.
Antimicrobial Activity
Thiazoles have been observed to possess antimicrobial properties, making them valuable in the development of new antimicrobial drugs . The structural features of thiazoles allow them to interact with microbial enzymes or receptors, potentially inhibiting the growth of bacteria or other pathogens.
Anti-inflammatory and Analgesic Effects
Research has shown that thiazole derivatives can act as anti-inflammatory and analgesic agents . This suggests that 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine could be developed into a drug that reduces inflammation and pain.
Neuroprotective Properties
The compound’s thiazole ring may contribute to neuroprotective effects, aiding in the treatment of neurodegenerative diseases . By influencing neurotransmitter systems or protecting neural tissue from damage, it could offer a new avenue for research into neurological health.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity, suggesting that our compound could be effective against certain types of cancer cells . This application is particularly promising for the development of targeted cancer therapies.
Antiviral and Antiretroviral Therapy
Given the biological activities of thiazoles, there is potential for 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine to be used in antiviral and antiretroviral therapies . Its ability to interfere with viral replication could make it a candidate for treating diseases like HIV.
Mechanism of Action
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Future Directions
Thiazole derivatives have shown potential in various therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine” and similar compounds could have potential applications in medicinal chemistry.
properties
IUPAC Name |
4-methyl-5-[2-(2-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-6-5-8(6)11-14-4-3-9(16-11)10-7(2)15-12(13)17-10/h3-4,6,8H,5H2,1-2H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPRFXALUPNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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